molecular formula C19H16N2OS2 B11468614 6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole

6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B11468614
M. Wt: 352.5 g/mol
InChI Key: NYXRHSUCHPVAAM-UHFFFAOYSA-N
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Description

6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and quinoline moieties

Preparation Methods

The synthesis of 6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-quinolylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Scientific Research Applications

6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

6-Ethoxy-2-[(2-quinolylmethyl)sulfanyl]-1,3-benzothiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H16N2OS2

Molecular Weight

352.5 g/mol

IUPAC Name

6-ethoxy-2-(quinolin-2-ylmethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C19H16N2OS2/c1-2-22-15-9-10-17-18(11-15)24-19(21-17)23-12-14-8-7-13-5-3-4-6-16(13)20-14/h3-11H,2,12H2,1H3

InChI Key

NYXRHSUCHPVAAM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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